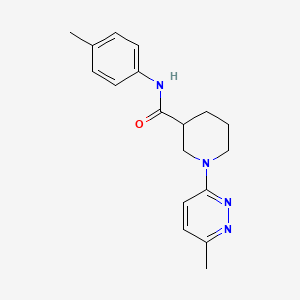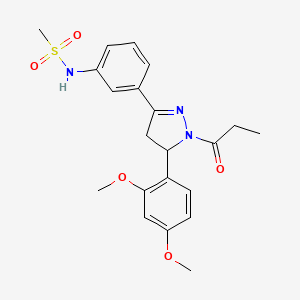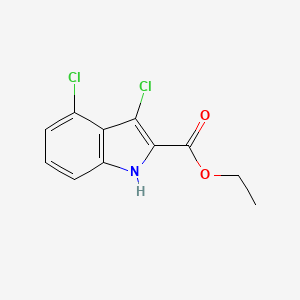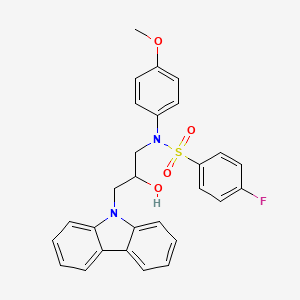
2-(4-Methoxyphenyl)-3,6,8-trimethylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-3,6,8-trimethylquinoline-4-carboxylic acid (MTPQC) is a synthetic organic compound belonging to the quinoline family. It has been studied for its potential use in a variety of scientific and medical applications, including drug synthesis, drug delivery, and cell biology. MTPQC is a versatile compound and has been used in numerous research studies to elucidate the mechanisms of action and biochemical and physiological effects of various drugs and compounds.
Applications De Recherche Scientifique
Synthesis and Structural Properties
A study focused on the synthesis of carboxyl functionalized 2-phenylquinoline derivatives, including "2-(4-methoxyphenyl)quinoline-4-carboxylic acid" (HL2). This compound was used to generate new cadmium complexes, characterized by elemental analysis, infrared spectra, and single-crystal X-ray diffraction. The research explored these complexes' fluorescent behavior and antibacterial activities against various bacteria, demonstrating the compound's potential in creating materials with specific optical and biological properties (Lei et al., 2014).
Antimicrobial Studies
Another study synthesized 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(4-methoxyphenylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones, starting from a lead molecule related to the fluoroquinolone class. These compounds were evaluated for their antibacterial and antifungal activities, showcasing the importance of 2-(4-methoxyphenyl)-3,6,8-trimethylquinoline-4-carboxylic acid derivatives in developing new antimicrobial agents (Patel & Patel, 2010).
Fluorescent Labeling and Analysis
The compound "6-methoxy-4-quinolone" (an oxidation product derived from a related compound) was identified as a novel fluorophore with strong fluorescence in a wide pH range of aqueous media. Its characteristics, such as high stability against light and heat and strong fluorescence across a broad pH spectrum, make it an excellent candidate for biomedical analysis, highlighting the potential applications of related quinoline derivatives in fluorescent labeling and detection technologies (Hirano et al., 2004).
Antibacterial Activity
Research into the synthesis of certain 4-anilino-2-phenylquinoline derivatives, including those related to "this compound", has shown significant cytotoxicity against cancer cells, indicating the compound's potential in cancer research. This work underscores the importance of structural modifications in enhancing biological activity and targeting specific diseases (Zhao et al., 2005).
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-3,6,8-trimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-11-9-12(2)18-16(10-11)17(20(22)23)13(3)19(21-18)14-5-7-15(24-4)8-6-14/h5-10H,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNCVLUZPPRZRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(C(=N2)C3=CC=C(C=C3)OC)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Aminomethyl)-3-chloropropyl] acetate;hydrochloride](/img/structure/B2815761.png)
![6-(2,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2815762.png)
![N-[4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2815764.png)

![4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2815766.png)
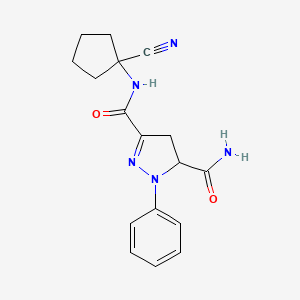
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2815768.png)
![1-(9H-carbazol-9-yl)-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol](/img/structure/B2815770.png)
![3-methoxy-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2815771.png)
